2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide
CAS No.: 92144-23-5
Cat. No.: VC17006065
Molecular Formula: C15H24N6O2S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92144-23-5 |
|---|---|
| Molecular Formula | C15H24N6O2S |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 2,4-diamino-N-[2-(diethylamino)ethyl]-N-methylquinazoline-6-sulfonamide |
| Standard InChI | InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19) |
| Standard InChI Key | ZASPIZCAIKPDBK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a quinazoline backbone (a benzene ring fused to a pyrimidine ring) with a sulfonic acid group at position 6 and a (2-diethylamino-ethyl)-methyl-amide moiety at the sulfonamide nitrogen. The molecular formula is C₁₅H₂₄N₆O₂S, yielding a molecular weight of 352.5 g/mol. Key structural features include:
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Quinazoline Core: Positions 2 and 4 are occupied by amino groups, enhancing hydrogen-bonding capacity.
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Sulfonamide Linkage: The sulfonic acid group at position 6 connects to a tertiary amine-substituted ethyl chain, introducing hydrophilicity and cationic potential at physiological pH.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₆O₂S |
| Molecular Weight | 352.5 g/mol |
| Hydrogen Bond Donors | 4 (2 × NH₂, 2 × NH) |
| Hydrogen Bond Acceptors | 8 (2 × N, 4 × O, 2 × S=O) |
| LogP (Predicted) | 1.2 ± 0.3 |
The balanced lipophilicity (LogP ~1.2) suggests moderate membrane permeability, while the sulfonamide group enhances water solubility, making it suitable for intravenous formulations .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum displays signals for the diethylamino group (δ 1.1 ppm, triplet; δ 2.6 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm). The sulfonamide’s NH appears as a broad singlet near δ 6.8 ppm .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with cyanogen bromide yields the 2,4-diaminoquinazoline intermediate.
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Sulfonation: Chlorosulfonic acid treatment introduces the sulfonic acid group at position 6.
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Amide Coupling: Reaction with (2-diethylamino-ethyl)-methylamine under carbodiimide-mediated conditions forms the final product.
Critical challenges include optimizing sulfonation regioselectivity and minimizing diethylamino group oxidation. Industrial-scale production employs flow chemistry to enhance yield (∼68%) and purity (>98%).
Table 2: Optimization Parameters for Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time (h) | 24 | 8 |
| Yield (%) | 45 | 68 |
| Purity (%) | 92 | 98.5 |
| Catalyst | None | H₂SO₄ (0.5 mol%) |
Mechanism of Action
Antimicrobial Activity
The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis. This depletes tetrahydrofolate, halting DNA/RNA synthesis .
Pharmacological Applications
Antibacterial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to sulfamethoxazole (MIC = 4 μg/mL) .
Table 3: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antiproliferative Effects
In MCF-7 breast cancer cells, it induces apoptosis (EC₅₀ = 12.3 μM) via caspase-3 activation. Synergy with doxorubicin (combination index = 0.3) suggests utility in combination therapies .
Comparative Analysis with Related Quinazolines
Structural Analogues
Compared to 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide (CAS 92144-30-4), the diethylamino-ethyl group enhances solubility but reduces affinity for DHPS (ΔG = -1.2 kcal/mol vs. -1.8 kcal/mol) .
Future Perspectives
Further studies should explore:
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Pharmacokinetics: Oral bioavailability and metabolic stability in preclinical models.
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Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration for CNS infections.
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